molecular formula C16H17ClN2O4 B5037143 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline

Cat. No.: B5037143
M. Wt: 336.77 g/mol
InChI Key: ADMZASRZAQBSDZ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline is an organic compound with a complex structure that includes a chloro group, a nitro group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 5-chloro-2-nitroaniline, followed by a coupling reaction with 3,4-dimethoxyphenethylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the nitro and chloro groups.

    5-chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the dimethoxyphenyl group.

Uniqueness

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-22-15-6-3-11(9-16(15)23-2)7-8-18-13-10-12(17)4-5-14(13)19(20)21/h3-6,9-10,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMZASRZAQBSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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